6-[(Z)-2-(furan-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a furan ring and a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the condensation of a furan derivative with a suitable pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. In the case of its antitumor activity, the compound is believed to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. The nitro group plays a crucial role in generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-1,2,4-TRIAZIN-5-ONES: These compounds also feature a furan ring and have shown antitumor activity.
2-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOLES: Known for their antimicrobial properties.
Uniqueness
6-[(1Z)-2-(FURAN-2-YL)ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of a furan ring and a tetrahydropyrimidine-2,4-dione core, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H7N3O5 |
---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
6-[(Z)-2-(furan-2-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-9-8(13(16)17)7(11-10(15)12-9)4-3-6-2-1-5-18-6/h1-5H,(H2,11,12,14,15)/b4-3- |
InChI Key |
NRNPTNWIHBGAAS-ARJAWSKDSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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